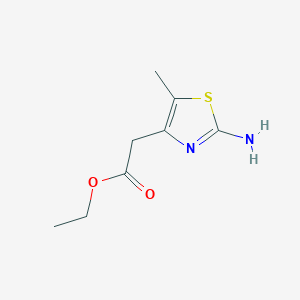

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a unique chemical compound with an empirical formula of C8H12N2O2S and a molecular weight of 200.26 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich . Thiazole, a heterocyclic organic compound, is a key component of this compound .

Synthesis Analysis

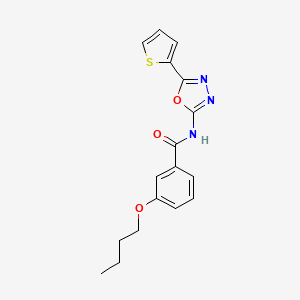

The synthesis of this compound involves the conversion of the compound to the corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide results in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 200.26 . The compound is part of the thiazole family, which is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Synthesis and Structural Analysis

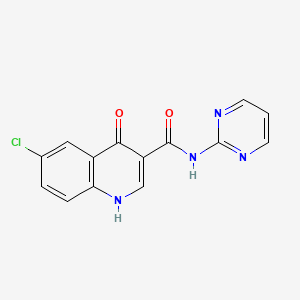

Molecular Docking and Enzyme Inhibition : A study detailed the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derivatives of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, highlighting their α-glucosidase and β-glucosidase inhibition activities. The compounds showed significant inhibition, with one derivative outperforming the standard acarbose in α-glucosidase inhibition. Molecular docking studies revealed the interaction of these compounds with enzyme active sites, suggesting potential applications in managing diabetes or other metabolic disorders (Babar et al., 2017).

Crystal Structure Determination : The crystal structure of a related compound, ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, was resolved using X-ray crystallography. This study provided detailed insights into the molecular geometry, showcasing non-planar arrangements stabilized by intra- and intermolecular hydrogen bonding, which could be crucial for understanding the compound's reactivity and interactions (DyaveGowda et al., 2002).

Biological Activities and Applications

Antimicrobial and Antioxidant Properties : Research involving the synthesis of thiazolopyrimidine derivatives, potentially including this compound, indicated moderate to good antioxidant and antimicrobial activities. These findings highlight the compound's potential in developing treatments or preventive solutions against oxidative stress and microbial infections (Youssef & Amin, 2012).

Molluscicidal Properties : Another study explored derivatives of thiazolo[5,4-d]pyrimidines for their activity against snails, indicating potential applications in controlling schistosomiasis by targeting the intermediate host, B. alexandrina snails. This research underscores the compound's potential in contributing to public health efforts in endemic regions (El-bayouki & Basyouni, 1988).

Antiamoebic Activity and Cytotoxicity : The synthesis and evaluation of thiazole derivatives, including this compound, for their antiamoebic activity against Acanthamoeba polyphaga were documented. Certain derivatives showed effective amoebicidal activity with lower cytotoxicity compared to standard treatments, suggesting a safe alternative for treating amoebic infections (Shirai et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a thiazole derivative . Thiazoles are known to interact with a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV targets . .

Mode of Action

The mode of action of thiazole derivatives is often characterized by their ability to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems

Biochemical Pathways

Thiazole derivatives, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of thiazole derivatives involves vigorous reaction conditions and wastage of solvents and catalysts . .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often depends on the specific structure of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)13-8(9)10-6/h3-4H2,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCDTMINSVKXML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(SC(=N1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859521-92-9 |

Source

|

| Record name | ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-naphthalen-2-yl]acetic acid](/img/structure/B2958670.png)

![N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2958674.png)

![6-isopropyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2958676.png)

![2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid](/img/structure/B2958677.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2,3-difluorophenoxy)propan-1-one](/img/structure/B2958684.png)